methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate
Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl groups, hydroxyl groups, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methyl-5-nitrobenzaldehyde with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro group would produce an amino derivative.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar in structure but lacks the nitrophenyl group.
®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid: Contains a trifluoromethyl group and a hydroxyl group but differs in the overall structure.
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate is unique due to the combination of trifluoromethyl, hydroxyl, and nitrophenyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6/c1-5-3-6(4-7(8(5)16)15(19)20)10(18,9(17)21-2)11(12,13)14/h3-4,16,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNJOXWYJRUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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